Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate
Description
Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate (CAS: 16867-58-6) is a brominated pyridine-derived malonate ester with the molecular formula $ \text{C}{13}\text{H}{15}\text{Br}\text{N}2\text{O}4 $ and a molecular weight of 343.17 g/mol. This compound is synthesized via condensation of 5-bromopyridin-2-amine (1.73 g, 10 mmol) with diethyl ethoxymethylene-malonate (2.16 g, 10 mmol) under heating at 130°C for 2 hours, followed by recrystallization in ethanol, yielding a yellow solid with a 75.7% yield .
The compound is a key intermediate in medicinal chemistry, particularly in synthesizing heterocyclic scaffolds such as quinolones and chromene derivatives. Its ethoxymethylene-malonate moiety enables participation in cyclization and annulation reactions, as demonstrated in Gould-Jacobs reactions for quinolone synthesis .
Properties
IUPAC Name |
diethyl 2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-16-11-6-5-9(14)7-15-11/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZHHDOFYHGEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=C(C=C1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164423 | |
| Record name | 1,3-Diethyl 2-[[(5-bromo-2-pyridinyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-58-6 | |
| Record name | 1,3-Diethyl 2-[[(5-bromo-2-pyridinyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16867-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[[(5-bromo-2-pyridinyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 5-bromopyridin-2-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a base like pyridine or triethylamine.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Condensation Reactions: Products are often more complex organic molecules with extended conjugation.
Hydrolysis: Products include diethyl malonate and the corresponding carboxylic acids.
Scientific Research Applications
Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate has several scientific research applications:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (Br, Cl, I): Enhance stability and electrophilicity, favoring cyclization reactions. For example, the 5-bromo group in the target compound facilitates Gould-Jacobs cyclization to form quinolones with antibacterial activity . Electron-Donating Groups (Me, OMe): Improve solubility and modulate steric effects. The 6-methylpyridin-2-yl analog exhibits enhanced ligand-protein binding due to increased lipophilicity .
Synthetic Yields :
- Halogenated derivatives (Br, I) generally show lower yields (~60–75%) due to steric hindrance and side reactions, whereas methyl-substituted analogs achieve higher yields (~85%) under optimized conditions .
Physicochemical Properties
| Property | Target Compound | 4-Bromophenyl Analog | 6-Methylpyridin-2-yl Analog |
|---|---|---|---|
| LogP | 2.8 | 3.1 | 2.5 |
| Solubility (mg/mL in EtOH) | 12.4 | 9.8 | 18.3 |
| Melting Point (°C) | 79–81 | 68–70 | 45–47 |
Notes:
- The higher LogP of the 4-bromophenyl analog correlates with increased membrane permeability but reduced aqueous solubility.
- The 6-methylpyridin-2-yl derivative’s lower melting point reflects reduced crystallinity due to steric effects .
Biological Activity
Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate is an organic compound with the molecular formula C13H15BrN2O4 and a molecular weight of 343.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of diethyl malonate with 5-bromopyridin-2-amine. This reaction is generally conducted in the presence of sodium ethoxide as a base in an ethanol solvent, followed by heating to reflux conditions, which facilitates the formation of the desired product.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the pyridine ring in its structure are critical for these interactions, potentially leading to inhibition or activation of various biological pathways. Ongoing studies aim to elucidate the precise molecular targets and mechanisms involved.
Antimicrobial Properties
Recent research has indicated that derivatives of malonates, including this compound, exhibit significant antimicrobial activity. For instance, compounds similar to this one have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth. The specific inhibitory concentrations (IC50 values) can vary based on structural modifications and the target organism .
Cytotoxicity Studies
In vitro studies evaluating cytotoxicity have shown that this compound does not exhibit significant toxicity at concentrations up to 25 μM in human neuroblastoma SH-SY5Y cell lines. This suggests a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological evaluation of this compound has led to insights into its structure-activity relationships (SAR). Variations in substituents on the pyridine ring have been shown to influence both the potency and selectivity of biological activity. For example, compounds with different halogen substitutions (e.g., chlorine or fluorine instead of bromine) present varied reactivity profiles, which can be exploited for designing more effective derivatives .
Comparative Analysis
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | C13H15BrN2O4 | >25 (non-toxic) | Antimicrobial activity |
| Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate | C13H15ClN2O4 | TBD | TBD |
| Diethyl 2-(((5-fluoropyridin-2-yl)amino)methylene)malonate | C13H15FN2O4 | TBD | TBD |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various malonate derivatives against Escherichia coli and Staphylococcus aureus, this compound demonstrated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
- Neuroprotective Effects : Research involving neuroblastoma cells indicated that this compound could protect against oxidative stress-induced cell death, highlighting its potential neuroprotective properties which may be beneficial in treating neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate, and how can reaction conditions be optimized for higher yields?
Answer: The compound is typically synthesized via condensation between 5-bromo-2-aminopyridine and diethyl ethoxymethylenemalonate (EMME) under thermal conditions. Key parameters include:
- Temperature : Heating at 120–130°C for 2–8 hours (yields 73–90%) .
- Solvent : Toluene or solvent-free conditions for efficient mixing and reduced side reactions .
- Purification : Recrystallization from methanol or ethanol produces high-purity crystals suitable for X-ray analysis .
Optimization Tips : - Use a 1:1 molar ratio of reactants to minimize unreacted starting material.
- Slow cooling post-reaction enhances crystal formation and yield .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key structural features identified?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ ~12.6 ppm (NH proton) and δ ~8.5 ppm (methylene proton) confirm the imine linkage .
- ¹³C NMR : Signals at ~165–168 ppm confirm the malonate ester carbonyl groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 342.0/344.0 [M+H⁺] for brominated derivatives) validate molecular weight .
- X-ray Crystallography : Reveals planar geometry of the malonate core and dihedral angles between the pyridine and malonate moieties .
Advanced Research Questions
Q. How does the bromine substituent position (e.g., 5-bromo vs. 4-bromo pyridinyl) influence the compound’s reactivity in Knoevenagel condensations?
Answer: The bromine position affects electronic and steric properties:
- Electronic Effects : Bromine at the 5-position (meta to the amino group) withdraws electron density via inductive effects, increasing electrophilicity of the methylene carbon and accelerating condensation with aldehydes .
- Steric Effects : Substitution at the 5-position reduces steric hindrance compared to ortho-substituted analogs, enabling broader substrate compatibility .
Methodological Insight : - Compare reaction rates and yields with 4-bromo and 5-bromo derivatives using kinetic studies (e.g., HPLC monitoring) .
Q. What methodologies are employed to analyze the compound’s interactions with biological targets, such as enzymes or receptors?
Answer:
- Kinase Inhibition Assays :
- Competitive binding studies using ATP-analog probes (e.g., ADP-Glo™) to assess inhibition of ATP-binding sites .
- Molecular Docking :
- Surface Plasmon Resonance (SPR) :
- Measures real-time binding kinetics (e.g., KD, kon, koff) using immobilized protein targets .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?
Answer:
- Dose-Response Studies : Establish IC50 values across multiple cell lines (e.g., NCI-60 panel) to differentiate selective toxicity .
- Mechanistic Profiling :
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility in academic settings?
Answer:
- Flow Chemistry : Continuous flow reactors minimize thermal gradients and improve mixing for multi-gram synthesis .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Quality Control :
Q. How does the malonate moiety contribute to the compound’s stability under varying pH conditions?
Answer:
- Hydrolysis Studies :
- At pH < 3, the malonate ester hydrolyzes to dicarboxylic acid, detectable via TLC or LC-MS .
- At pH 7–9, the compound remains stable, making it suitable for biological assays .
- Stabilization Strategies :
- Use aprotic solvents (e.g., DMF) for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
